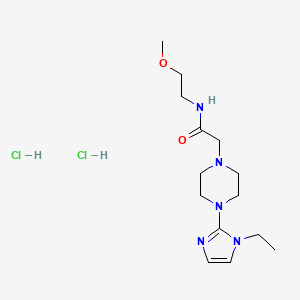

2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride

Description

This compound is a dihydrochloride salt featuring a piperazine core substituted with a 1-ethylimidazole moiety at the 4-position. The acetamide side chain is functionalized with a 2-methoxyethyl group, contributing to its polarity. Its molecular formula is C₁₈H₂₆Cl₂FN₅O (molecular weight: 418.3 g/mol), as reported in . The structure includes two chloride counterions, enhancing aqueous solubility compared to freebase analogs.

Properties

IUPAC Name |

2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-N-(2-methoxyethyl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O2.2ClH/c1-3-18-6-4-16-14(18)19-9-7-17(8-10-19)12-13(20)15-5-11-21-2;;/h4,6H,3,5,7-12H2,1-2H3,(H,15,20);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJHZJZPICTRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)CC(=O)NCCOC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride is a synthetic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of an imidazole ring, a piperazine moiety, and an acetamide functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 315.24 g/mol. The structure includes:

- Imidazole Ring : Known for its role in various biological systems.

- Piperazine Ring : Commonly found in many pharmaceutical agents.

- Acetamide Group : Often associated with increased solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Receptor Binding : The imidazole and piperazine rings allow for binding to multiple receptor types, including serotonin and dopamine receptors, which are crucial in neurological processes.

- Enzyme Modulation : The compound may influence enzymatic pathways, potentially affecting cell signaling cascades such as the NF-κB and ERK pathways involved in cell proliferation and survival.

Antitumor Activity

Research indicates that compounds similar to 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride exhibit significant antitumor effects. For instance, studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in the treatment of anxiety and depression .

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Imidazole + Piperazine | Antitumor, Neuroactive |

| Compound B | Piperazine + Acetamide | Antidepressant Effects |

| Compound C | Imidazole + Alkyl Groups | Antimicrobial Activity |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Piperazine-Acetamide Derivatives with Varied Substitutions

(a) 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride (CAS 1323501-76-3)

- Key Differences : Replaces the 2-methoxyethyl group with a 4-fluorobenzyl moiety.

- Molecular weight is identical (418.3 g/mol), but the aromatic fluorine may enhance metabolic stability .

(b) (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride (CAS 1323490-64-7)

- Key Differences: Substitutes the acetamide side chain with a 4-methoxyphenyl methanone group.

- The methoxyphenyl group may confer selectivity toward serotonin or dopamine receptors, as seen in related scaffolds .

Table 1: Structural and Physicochemical Comparisons

Benzimidazole/Triazole-Thiazole Acetamide Derivatives

highlights compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide), which share the acetamide backbone but incorporate benzodiazolyl and bromophenyl-thiazole groups .

- Biological Relevance: Docking studies in suggest that bromine in 9c improves target binding (e.g., enzymes or receptors) compared to non-halogenated analogs .

Trifluoromethyl and Tetrazolyl-Substituted Acetamides

and list analogs such as 2-(4-(1H-tetrazol-1-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide .

- Key Features : The trifluoromethyl group enhances metabolic resistance and membrane permeability. Tetrazolyl rings mimic carboxylates, aiding in ionic interactions.

- Comparison : The target compound lacks these groups but includes a methoxyethyl chain, which may reduce CNS penetration compared to trifluoromethyl analogs.

Research Findings and Pharmacological Implications

- Solubility and Bioavailability: The dihydrochloride form of the target compound likely offers superior aqueous solubility over neutral analogs like the 4-methoxyphenyl methanone derivative .

- Target Engagement : Ethylimidazole and methoxyethyl groups may favor interactions with GPCRs or kinases, whereas halogenated or aromatic substituents (e.g., 9c in ) enhance binding to hydrophobic pockets .

- Metabolic Stability : The absence of electron-withdrawing groups (e.g., trifluoromethyl) in the target compound suggests shorter half-life than analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.